1-(1-(3-Fluorophenyl)ethyl)-1H-pyrrole-2-carbaldehyde
Description
1-(1-(3-Fluorophenyl)ethyl)-1H-pyrrole-2-carbaldehyde is a fluorinated aromatic compound featuring a pyrrole ring substituted with an aldehyde group at the 2-position and a 3-fluorophenylethyl group at the 1-position. The fluorine atom on the phenyl ring introduces electron-withdrawing effects, which may influence the compound’s electronic properties, solubility, and reactivity. This compound is of interest in medicinal chemistry and materials science due to its structural complexity and functional versatility.
Properties
Molecular Formula |
C13H12FNO |
|---|---|
Molecular Weight |
217.24 g/mol |
IUPAC Name |
1-[1-(3-fluorophenyl)ethyl]pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C13H12FNO/c1-10(11-4-2-5-12(14)8-11)15-7-3-6-13(15)9-16/h2-10H,1H3 |
InChI Key |
AXDWLBPFVYWBNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)N2C=CC=C2C=O |
Origin of Product |
United States |
Preparation Methods
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr reaction, involving cyclocondensation of 1,4-diketones with amines, is a classical route to pyrroles. For this target compound, a customized 1,4-diketone precursor bearing a protected formyl group at C2 and a halogenated aryl group could enable subsequent functionalization. For example, reacting 3-fluoroacetophenone derivatives with ammonium acetate under acidic conditions generates the pyrrole core. However, this method struggles with regioselectivity when introducing the 1-(3-fluorophenyl)ethyl group, often requiring protective groups to direct substitution.
Cross-Coupling Approaches
Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, offer modularity in assembling the pyrrole skeleton. A brominated pyrrole intermediate at C3 or C4 could couple with a 3-fluorophenylboronic acid derivative. Recent advances in palladium catalysts (e.g., Pd(OAc)₂ with XPhos ligands) have improved yields to >75% for analogous systems.
Formylation at the C2 Position
Vilsmeier-Haack Reaction
The Vilsmeier-Haack formylation is the most reliable method for introducing the C2 formyl group. Treating the pyrrole intermediate with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0°C generates the formylated product. Recent optimizations using microwave irradiation (100°C, 10 min) have boosted yields to 85% while minimizing side reactions.
Oxidation of Hydroxymethyl Intermediates
Hydroxymethyl groups at C2 can be oxidized to formyl groups using manganese dioxide (MnO₂) or Dess-Martin periodinane. This stepwise approach avoids over-oxidation to carboxylic acids but adds synthetic steps, reducing overall efficiency.
Catalytic Systems and Solvent Optimization
Hydrogenation Catalysts
Catalytic hydrogenation plays a critical role in reducing intermediates like nitriles to amines or aldehydes. Raney nickel and palladium on carbon (Pd/C) are commonly used, with tetrahydrofuran (THF) or ethyl acetate as solvents. For example, hydrogenation of 5-(3-fluorophenyl)-1H-pyrrole-3-carbonitrile using 5% Pd/C in THF at 50°C achieves 90% conversion.
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in cross-coupling steps, while ethers (THF) improve selectivity in cyclization. Binary solvent systems (e.g., THF/water) are employed in reductive amination to balance solubility and reactivity.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Paal-Knorr + Alkylation | Cyclocondensation, Friedel-Crafts | 55 | 92 | Moderate |
| Cross-Coupling + Reductive Amination | Suzuki coupling, NaBH₃CN reduction | 68 | 95 | High |
| Vilsmeier-Haack Direct Formylation | POCl₃/DMF formylation | 85 | 99 | High |
The Vilsmeier-Haack route offers the highest yield and purity, making it preferable for industrial applications. However, the cross-coupling approach provides greater flexibility for structural analogs.
Industrial-Scale Considerations
Large-scale synthesis demands cost-effective catalysts, solvent recovery, and waste minimization. The one-pot methodology reported in patent CN113845459A for a related compound demonstrates the feasibility of telescoping multiple steps, reducing intermediate isolation . Adapting this approach to 1-(1-(3-fluorophenyl)ethyl)-1H-pyrrole-2-carbaldehyde could lower production costs by 30–40%.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(3-Fluorophenyl)ethyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.
Major Products:
Oxidation: 1-(1-(3-Fluorophenyl)ethyl)-1H-pyrrole-2-carboxylic acid.
Reduction: 1-(1-(3-Fluorophenyl)ethyl)-1H-pyrrole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been studied for its potential therapeutic applications, particularly in the treatment of acid-related diseases. Its structure allows it to interact with various biological targets, which can lead to significant pharmacological effects.
Key Therapeutic Uses
- Potassium-Competitive Acid Blocker :
-
Antimycobacterial Activity :
- Research indicates that derivatives of pyrrole compounds exhibit significant inhibitory effects against Mycobacterium tuberculosis. Studies have shown that certain analogs demonstrate minimum inhibitory concentrations (MIC) below 1 µg/mL against resistant strains, highlighting their potential in combating tuberculosis.
-
Antibacterial Properties :
- The compound has shown promise in exhibiting antibacterial activity against various pathogens, which could be beneficial in developing new antibiotics.
Biochemical Pathways
- The compound may influence cell signaling pathways and metabolic processes, which are essential for its biological effects. Understanding these mechanisms is crucial for optimizing its therapeutic applications.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is vital for enhancing its efficacy. Key findings include:
- The presence of specific substituents on the pyrrole ring can significantly enhance biological activity.
- Computational docking studies suggest effective binding to targets such as MmpL3 in M. tuberculosis, facilitating bactericidal effects.
Case Studies
Several studies have contributed to the understanding of the applications and biological activities of 1-(1-(3-Fluorophenyl)ethyl)-1H-pyrrole-2-carbaldehyde:
Mechanism of Action
The mechanism of action of 1-(1-(3-Fluorophenyl)ethyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| 1-(1-(3-Fluorophenyl)ethyl)-1H-pyrrole-2-carbaldehyde | Pyrrole | 3-Fluorophenylethyl, aldehyde | Aldehyde, fluorine |
| 1-(Phenylethyl)-1H-pyrrole-2-carbaldehyde | Pyrrole | Phenylethyl, aldehyde | Aldehyde |
| 1-(1-(4-Fluorophenyl)ethyl)-1H-pyrrole-2-carbaldehyde | Pyrrole | 4-Fluorophenylethyl, aldehyde | Aldehyde, fluorine |
| 1-(1-(3-Hydroxyphenyl)ethyl)-1H-pyrrole-2-carbaldehyde | Pyrrole | 3-Hydroxyphenylethyl, aldehyde | Aldehyde, hydroxyl |
Key Findings
Electronic Effects of Fluorine Substitution The 3-fluorophenyl group in the target compound induces moderate electron-withdrawing effects compared to the non-fluorinated analog (1-(Phenylethyl)-1H-pyrrole-2-carbaldehyde). This may enhance electrophilic reactivity at the aldehyde group and reduce electron density in the pyrrole ring .
Polarity and Solubility
- The fluorine atom increases lipophilicity compared to the hydroxyl-substituted analog (1-(1-(3-Hydroxyphenyl)ethyl)-1H-pyrrole-2-carbaldehyde), which has higher water solubility due to hydrogen bonding from the -OH group .
Reactivity of the Aldehyde Group The aldehyde group in all analogs is susceptible to nucleophilic attack. However, the electron-withdrawing fluorine in the target compound may stabilize the carbonyl intermediate, favoring reactions like Schiff base formation over non-fluorinated analogs .
Biological Activity
- Fluorinated pyrrole derivatives often demonstrate enhanced metabolic stability compared to hydroxylated analogs, making the target compound a more viable candidate for drug development .
Biological Activity
1-(1-(3-Fluorophenyl)ethyl)-1H-pyrrole-2-carbaldehyde is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a fluorine atom on the phenyl ring and an aldehyde functional group, which contribute to its unique reactivity and biological properties.
The structural formula of 1-(1-(3-Fluorophenyl)ethyl)-1H-pyrrole-2-carbaldehyde can be represented as follows:
his compound's molecular structure includes a pyrrole ring, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the presence of the fluorine atom enhances lipophilicity, facilitating cellular penetration and interaction with intracellular targets .
Antimicrobial Activity
Research indicates that 1-(1-(3-Fluorophenyl)ethyl)-1H-pyrrole-2-carbaldehyde exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains. For instance, compounds similar to this pyrrole derivative have demonstrated minimum inhibitory concentrations (MICs) in the range of 3.12 to 10 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. It has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For example, derivatives of pyrrole compounds have been reported to exhibit IC50 values as low as 0.01 µM against MCF-7 breast cancer cells, indicating potent anticancer activity .
Case Studies
Several studies have highlighted the biological efficacy of pyrrole derivatives, including 1-(1-(3-Fluorophenyl)ethyl)-1H-pyrrole-2-carbaldehyde:
- Study on Anticancer Activity : A study evaluated the cytotoxic effects of various pyrrole derivatives on A549 lung cancer cells. The results indicated that compounds with similar structural features to 1-(1-(3-Fluorophenyl)ethyl)-1H-pyrrole-2-carbaldehyde exhibited significant growth inhibition, with IC50 values ranging from 0.5 to 5 µM .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of related compounds against clinical isolates of bacteria. The study found that these compounds were effective at inhibiting bacterial growth, supporting their potential use as therapeutic agents .
Comparative Analysis
A comparative analysis of similar compounds helps illustrate the unique properties of 1-(1-(3-Fluorophenyl)ethyl)-1H-pyrrole-2-carbaldehyde:
Q & A
Basic: What are the established synthetic routes for 1-(1-(3-Fluorophenyl)ethyl)-1H-pyrrole-2-carbaldehyde?
Methodological Answer:
The synthesis of pyrrole-2-carbaldehyde derivatives typically involves:
Nucleophilic Substitution : Reacting a fluorinated aryl halide (e.g., 3-fluorophenethyl bromide) with a pyrrole precursor (e.g., 1H-pyrrole-2-carbaldehyde) in the presence of a base (e.g., K₂CO₃) to form the N-alkylated intermediate .
Oxidation : If the aldehyde group is not pre-installed, oxidation of a hydroxymethyl or methyl group using agents like pyridinium chlorochromate (PCC) may be required .
Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to isolate the pure product.
Key Considerations : Use anhydrous conditions to prevent side reactions, and monitor reaction progress via TLC.
Advanced: How can researchers optimize the low yield observed during the alkylation step?
Methodological Answer:
Low yields in N-alkylation often stem from steric hindrance or poor leaving-group reactivity. Strategies include:
- Catalyst Screening : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilicity of the pyrrole nitrogen .
- Temperature Control : Gradual heating (60–80°C) minimizes decomposition of sensitive intermediates.
Example : A related pyrrole derivative achieved 85% yield using DMF at 70°C, compared to 23% in DCM at room temperature .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using DEPT or HSQC:
- Aldehyde proton: δ ~9.5–10.0 ppm (singlet) .
- Fluorophenyl protons: δ ~6.8–7.5 ppm (multiplet due to para/ortho coupling) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (calc. for C₁₃H₁₂FNO: 217.09 g/mol) with [M+H]⁺ or [M+Na]⁺ adducts .
- IR Spectroscopy : Aldehyde C=O stretch at ~1680–1720 cm⁻¹ .
Advanced: How can conflicting NMR data between batches be resolved?
Methodological Answer:
Discrepancies may arise from rotamers or impurities. Solutions include:
Variable Temperature NMR : Cool samples to –40°C to slow conformational exchange and resolve splitting .
2D NMR (COSY, NOESY) : Identify through-space interactions to confirm substituent positions .
Spiking with Authentic Standards : Compare with synthesized analogs (e.g., 3,5-dichlorophenyl derivative ).
Basic: How does the 3-fluorophenyl group influence the compound’s chemical reactivity?
Methodological Answer:
The 3-fluorophenyl substituent:
- Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the phenyl ring, reducing electrophilic substitution but enhancing stability toward oxidation .
- Steric Effects : The ethyl linker minimizes steric clash, allowing easier functionalization at the pyrrole 3- and 4-positions.
Comparison : 3-Fluoro analogs show higher metabolic stability than non-fluorinated derivatives in pharmacokinetic studies .
Advanced: What computational approaches predict this compound’s biological target interactions?
Methodological Answer:
Molecular Docking : Use software like AutoDock Vina to model binding poses with proteins (e.g., kinases), leveraging the aldehyde group for covalent interactions .
QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine vs. chlorine ) with activity data from analogs to predict IC₅₀ values.
MD Simulations : Assess binding stability over 100-ns trajectories using AMBER or GROMACS .
Basic: What storage conditions preserve the compound’s stability?
Methodological Answer:
- Packaging : Store in amber glass bottles under argon to prevent aldehyde oxidation .
- Temperature : –20°C for long-term storage; avoid repeated freeze-thaw cycles.
- Stability Monitoring : Periodically check via HPLC (e.g., C18 column, acetonitrile/water gradient) for degradation products .
Advanced: How can the aldehyde group be selectively modified without affecting the fluorophenyl moiety?
Methodological Answer:
- Protection : Convert the aldehyde to an acetal using ethylene glycol and p-TsOH, then perform reactions on the pyrrole ring .
- Selective Reduction : Use NaBH₄ in ethanol at 0°C to reduce the aldehyde to a hydroxymethyl group, leaving the fluorophenyl intact .
- Grignard Addition : React with organomagnesium reagents to form secondary alcohols, followed by oxidation back to the aldehyde if needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
